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Compound of Interest

Compound Name: 1-Chloro-4-ethynylbenzene

Cat. No.: B013528

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-chloro-4-
ethynylbenzene (C8H5CI), a valuable building block in organic synthesis and materials
science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for compound
identification and characterization.

Spectroscopic Data Summary

The spectroscopic data for 1-chloro-4-ethynylbenzene is summarized in the tables below,
providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data
Chemical Shift () Lo Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
7.45-7.47 m 2H, Aromatic
7.32-7.36 m 2H, Aromatic
3.09 s 1H, Ethynyl
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Solvent: CDCls, Instrument Frequency: 400 MHz

13C NMR Data

Chemical Shift (d) ppm Assignment
134.23 Aromatic C-ClI
132.80 Aromatic CH
128.68 Aromatic CH
121.75 Aromatic C-C=CH
90.28 =C-H

88.21 -C=

Solvent: CDCls, Instrument Frequency: 100 MHz

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

~3300 Strong, Sharp =C-H stretch

~2100 Medium, Sharp C=C stretch

~1590, 1481 Medium C=C aromatic ring stretch
~1091 Strong C-Cl stretch

831 Strong C-H out-of-plane bend (p-

disubstituted)

Sample Preparation: Neat

Mass Spectrometry (MS)
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miz Relative Intensity Assighment

136 High [M]* (Molecular ion, 35Cl)
138 Medium [M+2]* (Isotope peak, 37Cl)
101 Medium [M-CI]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy

Sample Preparation: A sample of 1-chloro-4-ethynylbenzene (approximately 5-10 mg) is
dissolved in deuterated chloroform (CDClIs, ~0.7 mL) within an NMR tube.[1] The sample is
thoroughly mixed to ensure homogeneity.[1]

Data Acquisition: *H and 3C NMR spectra are typically recorded on a 400 MHz or 500 MHz
spectrometer.[2][3] For *H NMR, the spectral window generally covers a range of -1 to 9 ppm.
[4] For 3C NMR, a typical spectral window is -10 to 180 ppm.[4] The chemical shifts are
reported in parts per million (ppm) and are referenced to the residual solvent peak (CDCIs at
7.26 ppm for *H and 77.16 ppm for 13C).[4]

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like 1-chloro-4-ethynylbenzene, the spectrum can be
obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is
placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[5]

Data Acquisition: A background spectrum of the empty ATR crystal is first recorded to subtract
any atmospheric (e.g., COz, H20) or instrumental interferences.[5] The sample spectrum is
then collected. The data is typically presented in terms of wavenumber (cm~1) versus
transmittance.
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Mass Spectrometry (MS)

Sample Introduction and lonization: The sample is introduced into the mass spectrometer, often
via a gas chromatograph (GC-MS) for pure samples. Electron lonization (EI) is a common
method used, where the sample molecules are bombarded with a high-energy electron beam,
causing ionization and fragmentation.

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-
charge ratio (m/z). The detector records the abundance of each ion. The resulting mass
spectrum plots the relative intensity of the ions as a function of their m/z ratio.[6] The molecular
ion peak ([M]*) and the isotopic pattern for chlorine ([M+2]*) are key features in the spectrum
of 1-chloro-4-ethynylbenzene.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 1-chloro-4-ethynylbenzene.

Sample Preparation

1-Chloro-4-ethynylbenzene

Spectroscopic Analysis

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

NMR) Data Procesping IR Data Pvrocessing MS Data |Processing

IR Spectrum

Data Intefpretation & Strycture Confirmation

Structural Confirmation
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

6/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

